![molecular formula C15H16N10 B2398518 N-甲基-N-(1-{3-甲基-[1,2,4]三唑并[4,3-b]哒嗪-6-基}氮杂环丁-3-基)-9H-嘌呤-6-胺 CAS No. 2202253-47-0](/img/structure/B2398518.png)

N-甲基-N-(1-{3-甲基-[1,2,4]三唑并[4,3-b]哒嗪-6-基}氮杂环丁-3-基)-9H-嘌呤-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

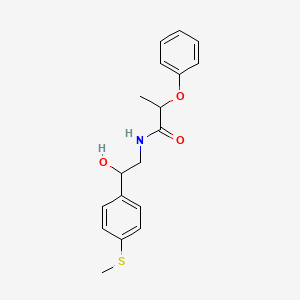

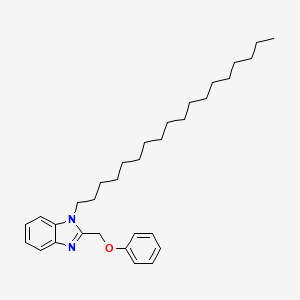

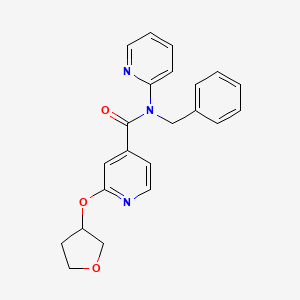

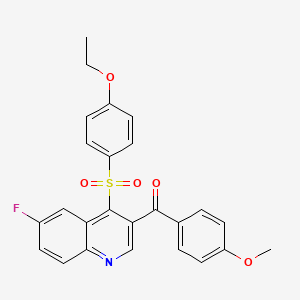

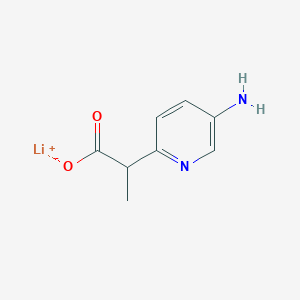

The compound is a complex organic molecule that contains several functional groups and rings, including a purine ring, a triazole ring, and an azetidine ring. The presence of these functional groups suggests that the compound might have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings, followed by their connection through a series of reactions. The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it would have a fairly rigid structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the nitrogen atoms in the triazole ring might be involved in reactions with acids or bases, while the double bonds in the purine ring might undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces .科学研究应用

合成和抗菌活性

- 合成了新型的含 N-芳基吡唑的烯胺酮,其中包括与 N-甲基-N-(1-{3-甲基-[1,2,4]三唑并[4,3-b]哒嗪-6-基}氮杂环丁-3-基)-9H-嘌呤-6-胺相关的结构,并证明了其在产生各种取代吡啶衍生物方面的潜力。这些化合物对人乳腺癌和肝癌细胞系表现出显着的细胞毒性作用,与 5-氟尿嘧啶相当,并且还显示出抗菌活性 (Riyadh, 2011)。

抗惊厥活性

- 该化合物的某些衍生物,特别是 8-氨基-3-苄基-1,2,4-三唑并[4,3-a]哒嗪,对大鼠电休克诱发的癫痫发作表现出有效的抗惊厥活性。这些结果表明其在神经系统疾病中的潜在治疗应用 (Kelley et al., 1995)。

抗菌和抗组胺活性

- 对与该化合物在结构上相关的[1,2,4]三唑并[1,5-b]哒嗪和咪唑并[1,2-b]哒嗪的研究表明,它们作为抗组胺剂和抑制嗜酸性粒细胞浸润的有效性。这突出了其在治疗特应性皮炎和过敏性鼻炎等疾病方面的潜力 (Gyoten et al., 2003)。

抗菌评价

- 合成了该化合物的衍生物,特别是 9H-[1,2,4]三唑并[4,3-g]嘌呤-5-胺,并筛选了其抗菌活性。这项研究表明该化合物在开发新的抗菌剂方面的潜力 (Govori, 2017)。

化学治疗潜力

- 相关结构[1,2,4]三唑并[4,3-a]吡啶的酰胺衍生物在生物医学研究中显示出显着的活性,特别是在抗癌、抗过敏和抗真菌应用中。这些发现表明,该化合物在化学治疗应用中可能具有类似的潜力 (Gandikota et al., 2017)。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed pharmacological effects.

Biochemical Pathways

For instance, they can act as enzyme inhibitors, affecting the function of enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The inhibition of these enzymes can lead to downstream effects on various biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its distribution, metabolism, and excretion in the body.

Result of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

安全和危害

未来方向

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .

属性

IUPAC Name |

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N10/c1-9-20-21-11-3-4-12(22-25(9)11)24-5-10(6-24)23(2)15-13-14(17-7-16-13)18-8-19-15/h3-4,7-8,10H,5-6H2,1-2H3,(H,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHKMGWRCLVRHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC5=C4NC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2398435.png)

![3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398437.png)

![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-methoxyquinoxaline](/img/structure/B2398444.png)

![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)

![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)